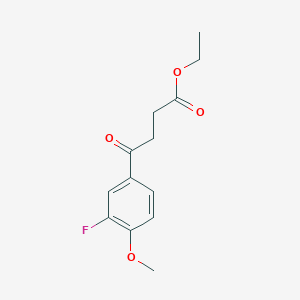

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate

Description

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS: 1402232-56-7) is an organic compound with the molecular formula C₁₃H₁₅FO₄. It features a 4-oxobutanoate backbone esterified with an ethyl group and substituted at the γ-position with a 3-fluoro-4-methoxyphenyl ring. This compound is structurally related to fenbufen analogs and other non-steroidal anti-inflammatory drug (NSAID) precursors, where the 4-oxobutanoate moiety is critical for cyclooxygenase (COX) inhibition .

Properties

IUPAC Name |

ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)9-4-6-12(17-2)10(14)8-9/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMMECMIRSJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248249 | |

| Record name | Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-97-7 | |

| Record name | Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate typically involves the use of Grignard reagents. A common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the anhydrous environment and precise temperature control required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities

Research has indicated that ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM, indicating strong bactericidal effects . Additionally, it has shown promising antifungal activity against Candida species, surpassing traditional agents like fluconazole in efficacy .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines. This modulation of immune responses highlights its potential as a therapeutic agent in inflammatory diseases .

Cancer Research

The compound has been investigated for its antiproliferative effects in cancer cells. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potent activity against various cancer cell lines . Its ability to inhibit tubulin polymerization further supports its candidacy as a microtubule-targeting agent for cancer therapy .

Agricultural Applications

Pesticide Development

The structural properties of ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate suggest potential applications as a pesticide or herbicide. Its unique chemical structure may provide effective means of controlling agricultural pests, although further research is necessary to elucidate its specific biological activities in this context .

Synthesis and Chemical Properties

The synthesis of ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate can be achieved through various organic reactions, which allow for modifications tailored to specific applications in medicinal chemistry and agricultural sciences. The compound's molecular formula is C13H13FNO3, with a molecular weight of approximately 253.25 g/mol .

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate against MRSA and Enterococcus faecalis, demonstrating significant reductions in bacterial viability at concentrations below 100 μM .

- Investigation into Biofilm Formation : Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic fungi, revealing up to 75% inhibition of biofilm formation at sub-MIC concentrations .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. The fluoro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate and analogous compounds, emphasizing substituent effects, synthesis routes, and biological relevance.

Table 1: Structural and Functional Comparison of 4-Oxobutanoate Derivatives

Key Comparative Analysis

In contrast, biphenyl analogs (e.g., 5bbyp) exhibit extended π-conjugation, improving hydrophobic interactions but increasing steric bulk, which may reduce solubility .

Functional Group Modifications The 2-acetyl group in compound 3f introduces an additional ketone, enabling keto-enol tautomerism. This property is absent in the target compound and may enhance metal chelation or redox activity in biological systems . Dioxobutanoate derivatives (e.g., Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) feature two ketones, increasing electrophilicity and susceptibility to nucleophilic attack, which impacts stability .

Compounds like 3f are derived from ethyl 2-acetyl-4-oxobutanoate precursors, with yields up to 80%, highlighting efficient pathways for introducing acetyl groups .

Biological Relevance

- Biphenyl analogs (e.g., 5bbyp) show promise as COX-2 inhibitors due to their planar structure mimicking arachidonic acid .

- 3f and related derivatives are investigated for androgen receptor (AR) dimerization inhibition , a strategy against prostate cancer, where substituent electronegativity modulates binding .

Biological Activity

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate has the molecular formula and a molecular weight of 254.25 g/mol. The compound features a 3-fluoro-4-methoxyphenyl group attached to a butanoate moiety, contributing to its distinct chemical reactivity and biological properties.

Biological Activity Overview

While specific data on the biological activity of ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is limited, compounds with similar structures have been studied for various pharmacological effects. The presence of fluorine and methoxy groups is known to modulate lipophilicity and receptor interactions, suggesting potential therapeutic applications.

Potential Biological Activities

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial and fungal pathogens.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are critical in preventing oxidative stress-related damage.

- Anti-inflammatory Effects : Investigations into related compounds indicate potential anti-inflammatory mechanisms, possibly through inhibition of cyclooxygenase enzymes.

The mechanism of action for ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is not fully elucidated. However, its structural characteristics suggest interactions with specific enzymes or receptors. The fluoro and methoxy substituents likely enhance binding affinity and specificity, influencing its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | Lacks fluorine substituent |

| Ethyl 3-fluorophenyl-4-oxobutanoate | C13H15FO4 | Different positioning of fluorine |

| Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C11H12F O5 | Contains hydroxyl group instead of carbonyl |

| Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | C12H13FO4 | Methyl group instead of ethyl |

The unique combination of a fluoro and methoxy group in ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate may enhance its biological activity compared to these similar compounds.

Synthesis and Research Applications

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate can be synthesized through multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Nucleophilic Substitution : Utilizing nucleophiles under basic conditions.

- Oxidation/Reduction Reactions : Employing reagents like sodium borohydride for reductions or potassium permanganate for oxidations.

This compound has potential applications in:

- Medicinal Chemistry : As an intermediate in drug development.

- Biological Research : For studying enzyme interactions and receptor binding.

Case Studies and Research Findings

While specific case studies focusing solely on ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate are scarce, related research highlights the importance of structural modifications in enhancing biological activity. For instance, studies on fluorinated compounds have shown increased potency in antimicrobial assays compared to their non-fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification. A common approach involves reacting 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with ethanol under reflux, using sulfuric acid as a catalyst. Reaction optimization includes controlling temperature (70–80°C), solvent choice (e.g., toluene), and molar ratios (1:3 acid-to-ethanol). Yield improvements (up to 82%) are achieved by removing water via Dean-Stark traps to shift equilibrium toward ester formation . Alternative routes, such as Claisen condensation between ethyl acetoacetate and appropriately substituted benzaldehydes, may require base catalysis (e.g., sodium ethoxide) .

Q. How is Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify key signals: ester carbonyl (~170 ppm), ketone (~200 ppm), and aromatic protons (δ 6.8–7.5 ppm). Fluorine coupling patterns (e.g., meta-fluorine splitting) confirm substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 269.08) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the 3-fluoro-4-methoxyphenyl group and ketone/ester conformers .

Q. What initial biological screening protocols are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to controls like ciprofloxacin .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) assess IC values, with dose ranges of 1–100 µM .

- Enzyme Inhibition : Fluorescence-based assays screen for interactions with targets like cyclooxygenase-2 (COX-2) or kinases, using substrate-specific probes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral derivative studies?

- Methodological Answer : Asymmetric reduction of the ketone group using biocatalysts (e.g., E. coli expressing carbonyl reductase and glucose dehydrogenase) in aqueous-organic biphasic systems yields (S)-4-hydroxy derivatives with >90% enantiomeric excess (ee). Reaction conditions (pH 7.0, 30°C, NADPH regeneration) are optimized via Design of Experiments (DoE) .

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the phenyl ring?

- Methodological Answer : Comparative SAR studies reveal:

| Substituent Position | Bioactivity Trend | Key Reference |

|---|---|---|

| 3-Fluoro, 4-methoxy | Enhanced COX-2 inhibition (IC 2.1 µM) | |

| 4-Fluoro, 3-methoxy | Reduced antimicrobial potency (MIC >50 µg/mL) | |

| 3,4-Dimethoxy | Increased cytotoxicity (IC 15 µM) | |

| Fluorine at the 3-position improves metabolic stability by reducing CYP450-mediated oxidation . |

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies (e.g., variable MICs or ICs) arise from:

- Substituent Positioning : Meta- vs. para-fluorine alters electronic effects and target binding .

- Assay Conditions : Serum protein binding in cell-based vs. cell-free assays impacts bioavailability. Use surface plasmon resonance (SPR) to quantify protein interactions .

- Purity : HPLC-MS (≥98% purity) ensures activity correlations; impurities >2% skew dose-response curves .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Degradation studies (pH 1–10, 37°C) show optimal stability at pH 6–7. Buffered formulations (e.g., phosphate buffer) are recommended for in vitro assays .

- Light Sensitivity : UV-Vis spectroscopy identifies λ at 270 nm; amber glassware prevents photodegradation .

- Lyophilization : Freeze-drying with trehalose (1:1 w/w) retains >95% activity after 6 months at -20°C .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina models ligand binding to COX-2 (PDB: 3LN1). The 3-fluoro group forms halogen bonds with Thr, while the methoxy group stabilizes hydrophobic pockets .

- MD Simulations : GROMACS assesses binding stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- QSAR Models : Partial least squares (PLS) regression correlates logP values (2.8–3.5) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.